molecular formula C15H12FNO B1278512 4-(Benzyloxy)-6-fluoro-1H-indole CAS No. 312314-26-4

4-(Benzyloxy)-6-fluoro-1H-indole

Cat. No. B1278512
CAS RN: 312314-26-4
M. Wt: 241.26 g/mol
InChI Key: MKROWIBAAADFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-6-fluoro-1H-indole is a compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in various biological systems and pharmaceutical applications. The presence of a benzyloxy substituent and a fluorine atom in the molecule suggests potential for unique chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a related compound, involves benzylation, reduction, bromination, and the Bischler-Möhlau synthesis, indicating that similar methods could potentially be applied to synthesize 4-(Benzyloxy)-6-fluoro-1H-indole . Additionally, the palladium-catalyzed regioselective C-H fluoroalkylation of indoles at the C4-position, as described in another study, could be relevant for introducing the fluoro group at the correct position on the indole ring .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. For example, the study on 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide provides insights into the crystal structure of an indole-containing compound, which could be similar to the structure of 4-(Benzyloxy)-6-fluoro-1H-indole . The indole nucleus is a key element in many biologically active molecules, and the presence of substituents can significantly affect the molecule's properties and interactions.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. The synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, which includes a fluoro-indole moiety, involves condensation reactions and highlights the reactivity of the indole ring towards electrophilic substitution . The reactivity of the benzyloxy group in 4-(Benzyloxy)-6-fluoro-1H-indole could also be explored in similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their functional groups. For instance, the fluorescence properties of indole derivatives, as seen in the synthesis of biologically important, fluorescence-active 5-hydroxy benzo[g]indoles, suggest that 4-(Benzyloxy)-6-fluoro-1H-indole may also exhibit fluorescence, which could be useful in sensing applications . The presence of a fluorine atom can affect the acidity, reactivity, and overall electronic properties of the molecule, as seen in the application of benzoxazole and benzothiazole analogues in fluorescent probes .

Scientific Research Applications

  • Antioxidant Properties : A study highlighted the antioxidant activity of substituted 2-phenyl-1H-indoles, including 6-fluoro analogues like 4-(Benzyloxy)-6-fluoro-1H-indole. These compounds exhibited potent antioxidant activity, comparable to known antioxidants like melatonin (Karaaslan et al., 2013).

  • Chemical Synthesis and Modifications : Research has explored various chemical synthesis methods and modifications of 4-benzyloxyindoles, including studies on the catalytic hydrogenation and selective preparation methods (Seemann et al., 1971).

  • Pharmacological Applications : Indole compounds, including derivatives of 4-(Benzyloxy)-6-fluoro-1H-indole, have been investigated for their potential pharmacological applications. For instance, a study focused on the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines using 1-fluoro-1,2-benziodoxol-3(1H)-one, highlighting the versatility of fluoroindole compounds (Jiang, Li, & Yu, 2018).

  • Biochemical Studies : The compound has been used in biochemical studies, such as the expansion of substrate specificity in enzymes like Cytochrome P450 2A6. This study utilized derivatives of 4-(Benzyloxy)-6-fluoro-1H-indole to expand the enzyme's capability in oxidizing bulky substituted indole compounds (Wu, Podust, & Guengerich, 2005).

  • Material Science and Solar Energy : In material science, derivatives of 4-(Benzyloxy)-6-fluoro-1H-indole have been explored in the context of dye-sensitized solar cells. A study developed organic chromophores based on this compound, demonstrating its potential in photovoltaic performance and solar energy conversion (Ji et al., 2020).

properties

IUPAC Name

6-fluoro-4-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-12-8-14-13(6-7-17-14)15(9-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKROWIBAAADFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442499
Record name 4-(Benzyloxy)-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312314-26-4
Record name 4-(Benzyloxy)-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.